molecular formula C13H16N4O2S B2640128 N-((2-(dimethylamino)pyrimidin-4-yl)methyl)benzenesulfonamide CAS No. 1797722-20-3

N-((2-(dimethylamino)pyrimidin-4-yl)methyl)benzenesulfonamide

Cat. No.: B2640128
CAS No.: 1797722-20-3
M. Wt: 292.36
InChI Key: JDBNMDBVACFAHL-UHFFFAOYSA-N
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Description

N-((2-(dimethylamino)pyrimidin-4-yl)methyl)benzenesulfonamide is a versatile chemical compound that has garnered significant interest in various scientific fields. Its unique structure, which includes a pyrimidine ring and a benzenesulfonamide group, allows for diverse applications, particularly in drug development and molecular biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-(dimethylamino)pyrimidin-4-yl)methyl)benzenesulfonamide typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a series of reactions starting from readily available precursors such as acetamidine and malononitrile.

    Introduction of the Dimethylamino Group: The dimethylamino group is introduced via nucleophilic substitution reactions, often using dimethylamine as the nucleophile.

    Attachment of the Benzenesulfonamide Group: The final step involves the coupling of the pyrimidine derivative with benzenesulfonyl chloride under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((2-(dimethylamino)pyrimidin-4-yl)methyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group or the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-((2-(dimethylamino)pyrimidin-4-yl)methyl)benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in enzyme inhibition studies, particularly targeting carbonic anhydrase enzymes.

    Medicine: Investigated for its potential as an anticancer and antimicrobial agent.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-((2-(dimethylamino)pyrimidin-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For instance, it inhibits carbonic anhydrase enzymes by binding to the active site, thereby preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various therapeutic effects, including anticancer and antimicrobial activities.

Comparison with Similar Compounds

N-((2-(dimethylamino)pyrimidin-4-yl)methyl)benzenesulfonamide can be compared with other pyrimidine-based compounds and benzenesulfonamide derivatives:

    Pyrimidine Derivatives: Compounds such as 4-amino-N-pyridin-2-yl-benzenesulfonamide share structural similarities but differ in their biological activities and applications.

    Benzenesulfonamide Derivatives: Compounds like 4-((4-oxo-4,5-dihydrothiazol-2-yl)amino)benzenesulfonamide exhibit different mechanisms of action and are used in various therapeutic areas.

Similar Compounds

  • 4-amino-N-pyridin-2-yl-benzenesulfonamide
  • 4-((4-oxo-4,5-dihydrothiazol-2-yl)amino)benzenesulfonamide
  • (E)-N′-(2-chloropyrimidin-4-yl)-N-(5-cyano-2-hydroxy-6-phenylpyrimidin-4-yl)formamidine

Properties

IUPAC Name

N-[[2-(dimethylamino)pyrimidin-4-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2S/c1-17(2)13-14-9-8-11(16-13)10-15-20(18,19)12-6-4-3-5-7-12/h3-9,15H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDBNMDBVACFAHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=CC(=N1)CNS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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